5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
5-(Morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic compound featuring a norbornane-like framework (bicyclo[2.2.1]heptane) with sulfur (thia) and nitrogen (aza) atoms in the ring system. The morpholine-4-sulfonyl substituent at position 5 introduces a sulfonamide group linked to a morpholine ring, which likely enhances solubility and modulates biological activity.
Properties
IUPAC Name |
4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S2/c12-16(13,10-1-3-14-4-2-10)11-6-9-5-8(11)7-15-9/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJZLIACFKJETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Amine Protection
The synthesis begins with trans-4-hydroxy-L-proline, which is protected at the amine group using benzyloxycarbonyl (Cbz) under basic conditions (NaOH, 0°C to room temperature). This step ensures selective reactivity during subsequent transformations. The Cbz-protected intermediate is then subjected to methanolysis with SOCl₂ to yield the methyl ester, facilitating further functionalization.
Cyclization to Form the Thia-Bridged Bicyclic System
Cyclization is achieved by treating the sulfonated intermediate with sodium methoxide (NaOMe) in methanol under reflux. This step replaces the oxygen atom in analogous oxa-bicyclic systems with sulfur, forming the 2-thia-5-azabicyclo[2.2.1]heptane core. The reaction proceeds via intramolecular nucleophilic substitution, with the sulfur atom acting as the nucleophile to close the five-membered ring.
Table 1: Cyclization Conditions for Bicyclic Core Synthesis
| Starting Material | Reagent/Conditions | Yield | Source |
|---|---|---|---|
| Cbz-protected proline ester | NaOMe/MeOH, reflux | 86% | |
| Tosylated intermediate | NaBH₄, EtOH/THF, 0°C to rt | 100% |
The introduction of the morpholine-4-sulfonyl group at the 5-position of the bicyclic core requires precise sulfonylation conditions. This step parallels methodologies used in functionalizing analogous azabicyclo systems.
Sulfonylation Reagents and Reaction Optimization
The amine group of 2-thia-5-azabicyclo[2.2.1]heptane reacts with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine or N,N-diisopropylethylamine. Reactions are typically conducted in tetrahydrofuran (THF) at elevated temperatures (100–140°C) to drive the reaction to completion. Molecular sieves are often employed to absorb generated HCl, improving yields.
Purification and Characterization
Post-sulfonylation, the crude product is purified via preparatory HPLC or silica gel chromatography. Nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography–mass spectrometry (LC/MS) confirm the structure, with characteristic signals for the morpholine sulfonyl group (e.g., δ 3.6–3.8 ppm for morpholine protons in ¹H NMR).
Alternative Routes and Scalability Considerations
Multicomponent Synthesis Strategies
Industrial-scale production may employ one-pot multicomponent reactions to streamline synthesis. For example, simultaneous cyclization and sulfonylation using palladium catalysts could reduce step count, though this remains speculative without direct evidence.
Yield Optimization via Solvent and Temperature Control
Yields improve significantly with solvent polarity adjustments. Polar aprotic solvents like dimethylformamide (DMF) enhance sulfonylation efficiency, while lower reaction temperatures (80–100°C) minimize side reactions.
Challenges and Limitations
Steric Hindrance in Sulfonylation
The bicyclic structure’s rigid geometry introduces steric hindrance, complicating sulfonylation. Bulkier bases like DMAP may mitigate this by stabilizing reactive intermediates.
Sulfur Oxidation Risks
The thia bridge is susceptible to oxidation under harsh conditions, necessitating inert atmospheres or reducing agents during synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds with the morpholine sulfonyl group exhibit antimicrobial properties. For instance, studies have shown that derivatives of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
Case Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a lead compound in antibiotic drug design.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
2. Anticancer Properties
The compound has also been investigated for its anticancer potential, particularly in targeting specific cancer cell lines.
Case Study : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
Mechanism of Action
The mechanism of action of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
The bicyclo[2.2.1]heptane scaffold is a versatile platform in medicinal chemistry. Below, we compare 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane with key analogs based on substituents, synthesis, applications, and safety.
Structural and Functional Group Variations
Table 1: Substituent and Functional Group Comparisons
Key Observations :
- Morpholine-4-sulfonyl vs. Carbonyl Groups : The morpholine sulfonyl group may improve water solubility compared to lipophilic substituents like 4-chlorophenylcyclopentanecarbonyl .
- Thia vs. Oxa Replacement : Replacing sulfur with oxygen (e.g., 2-oxa analogs) reduces ring strain and alters electronic properties, impacting binding affinity in biological systems .
- Sulfone Derivatives : The 2,2-dioxide modification increases polarity and is associated with stricter safety protocols due to toxicity risks .
Q & A
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